molecular formula C16H13ClO2Te B14407422 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride CAS No. 84144-07-0

3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride

Cat. No.: B14407422
CAS No.: 84144-07-0
M. Wt: 400.3 g/mol
InChI Key: FMIAJMZYEMJSDT-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride is an organotellurium compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride typically involves the reaction of 3-methoxyphenyl tellurium compounds with appropriate acyl chlorides under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation of the tellurium compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride can undergo various types of chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of organotellurium derivatives.

Scientific Research Applications

3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride has several scientific research applications:

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride involves its interaction with molecular targets through its tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetyl chloride: Similar in structure but lacks the tellurium atom.

    Phenylprop-2-enoyl chloride: Similar backbone structure but without the methoxyphenyl and tellurium groups.

Uniqueness

The presence of the tellurium atom in 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride imparts unique chemical properties, such as higher reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

CAS No.

84144-07-0

Molecular Formula

C16H13ClO2Te

Molecular Weight

400.3 g/mol

IUPAC Name

3-(3-methoxyphenyl)tellanyl-3-phenylprop-2-enoyl chloride

InChI

InChI=1S/C16H13ClO2Te/c1-19-13-8-5-9-14(10-13)20-15(11-16(17)18)12-6-3-2-4-7-12/h2-11H,1H3

InChI Key

FMIAJMZYEMJSDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)[Te]C(=CC(=O)Cl)C2=CC=CC=C2

Origin of Product

United States

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